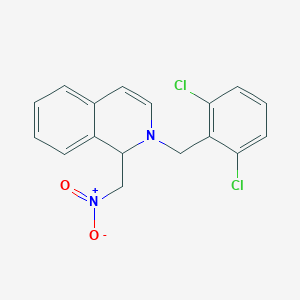

2-(2,6-二氯苄基)-1-(硝基甲基)-1,2-二氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

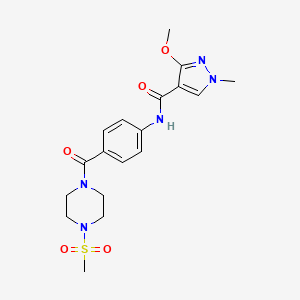

The compound 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a derivative of 1,2-dihydroisoquinoline, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,2-dihydroisoquinoline derivatives has been explored through different methods. One approach involves a cobalt-catalyzed 6-endo dig cyclization of o-alkynylaldimines, followed by a Mannich condensation, which is an effective procedure for synthesizing substituted 1,2-dihydroisoquinolines in moderate to high yields . Another method described is a three-component reaction involving o-alkynylbenzaldehydes, primary amines, and pronucleophiles, which proceeds without a catalyst under mild conditions to yield 1,2-dihydroisoquinoline derivatives . Additionally, a sequential single-flask multicomponent reaction has been used to synthesize N-acylisoquinolinium salts, which are then reacted with π-nucleophiles to produce various 1,2-dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline core, which can be functionalized at various positions to introduce different substituents. The core structure is versatile and can be modified to enhance the compound's biological activity or to introduce specific physical and chemical properties .

Chemical Reactions Analysis

1,2-Dihydroisoquinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the N-acylisoquinolinium ions have shown reactivity towards both aromatic and aliphatic π-nucleophiles . The dichlorocarbene adducts of isoquinolines can undergo solvolytic transformations to yield different products, such as benzazepinones, depending on the reaction conditions . Furthermore, the synthesis of 3,4-dihydroisoquinolines has been achieved through a C(sp3)-H activation/electrocyclization strategy, demonstrating the flexibility of dihydroisoquinoline scaffolds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydroisoquinoline derivatives are influenced by the substituents attached to the dihydroisoquinoline core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and solubility. For example, the presence of a nitromethyl group can introduce nitro Mannich condensation reactivity, while dichlorobenzyl groups can influence the compound's lipophilicity and potential interactions with biological targets .

科学研究应用

合成和反应性

三组分偶联:该化合物通过异喹啉、活化炔烃和硝基甲烷的三组分偶联合成,产生二氢异喹啉的硝基甲基衍生物。该反应以其高产率和选择性著称,在 25 °C 下顺利进行,无需催化剂 (Yadav 等人,2009).

1,2-二氢异喹啉的合成:已开发出一种使用亲碳路易斯酸如 In(OTf)3、NiCl2 和 AuCl(PPh3)/AgNTf2 的方法来合成 1,3-二取代的 1,2-二氢异喹啉。这涉及 2-(1-炔基)芳基亚胺的串联亲核加成和环化,在 1,2-二氢异喹啉的 C1 位引入各种亲核试剂 (Obika 等人,2007).

转录因子 NF-κB 的抑制:1,2-二氢异喹啉的衍生物已被鉴定为转录因子 NF-κB 的有效抑制剂。这种抑制阻断了 TNF-α 诱导的 NIH 3T3 细胞中的 IκBα 降解、p65 核转运和 NF-κB DNA 结合 (Chung 等人,2015).

铼催化的合成:铼催化剂已用于通过 2-炔基亚胺的 6-endo-dig 环化和亲核加成来合成 1,2-二氢异喹啉。该方法允许中等至良好的产率 (Umeda 等人,2018).

化学选择性的叔丁氧羰基化:已证明使用 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉作为芳香族和脂肪族胺以及酚的叔丁氧羰基化试剂。该工艺以其化学选择性和在温和条件下的高产率而著称 (Ouchi 等人,2002).

属性

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWVHONZSNOENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)